molecular formula C9H16F2N2O2 B1478407 2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one CAS No. 2089700-35-4

2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one

Cat. No. B1478407
CAS RN: 2089700-35-4
M. Wt: 222.23 g/mol
InChI Key: IRHDBNKQLHELJW-UHFFFAOYSA-N
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Description

“2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one” is a chemical compound with the molecular formula C9H16F2N2O2 and a molecular weight of 222.23 g/mol. It is available for purchase from various suppliers for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains two fluorine atoms and a methoxymethyl group attached to the pyrrolidine ring.

Scientific Research Applications

Synthesis Techniques and Derivative Applications

2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one is a compound that has various applications in scientific research, particularly in the synthesis of heterocyclic compounds and as an intermediate in the development of pharmaceuticals and materials. While the direct references to this exact compound in scientific literature are scarce, its structural features suggest relevance to research on pyrrolidine derivatives, aminopyrroles, and related heterocyclic compounds.

  • Advanced Synthesis Methods

    Research has been conducted on the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and related compounds, showcasing the importance of pyrrolidine derivatives in heterocyclic chemistry. These methods involve reactions of (hetero)aromatic C-nucleophiles, highlighting the versatility of pyrrolidine-containing compounds in synthesizing complex structures (Smolobochkin et al., 2019).

  • Metal-Free Synthesis Approaches

    The development of metal-free synthesis techniques for polysubstituted pyrroles, using surfactants in aqueous medium, underscores the innovation in creating environmentally friendly and efficient methods for synthesizing pyrrolidine-related compounds (Kumar et al., 2017).

  • Catalysis and Organic Transformations

    Pyrrolidine derivatives play a crucial role in catalysis, as demonstrated by the use of palladium(II) complexes of (pyridyl)imine ligands for methoxycarbonylation of olefins. These studies illustrate the potential of pyrrolidine-containing ligands in facilitating significant organic transformations (Zulu et al., 2020).

  • Biological Activity and Pharmaceutical Applications

    Derivatives of pyrrolidine and related compounds are investigated for their biological activities, including antimicrobial properties. This research area explores the therapeutic potential of pyrrolidine derivatives, potentially leading to the development of new medications (Bogdanowicz et al., 2013).

  • Material Science Applications

    Polypyrroles and pyrrolidinones, derived from pyrrolidine analogs, are explored for their application in creating electrically conducting films and as intermediates in various industrial processes. These materials have implications in electronics and as solvents with low toxicity (Anderson & Liu, 2000).

properties

IUPAC Name

2-amino-1-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N2O2/c1-6(12)8(14)13-5-9(10,11)3-7(13)4-15-2/h6-7H,3-5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHDBNKQLHELJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(CC1COC)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one

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